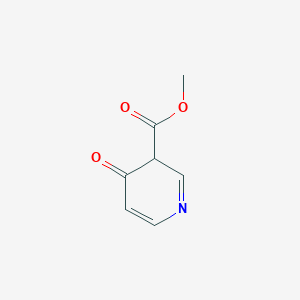

methyl 4-oxo-3H-pyridine-3-carboxylate

Beschreibung

Methyl 4-oxo-3H-pyridine-3-carboxylate is a heterocyclic compound featuring a pyridine ring substituted with a ketone (oxo) group at position 4 and a methyl ester at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and organic synthesis.

Eigenschaften

Molekularformel |

C7H7NO3 |

|---|---|

Molekulargewicht |

153.14 g/mol |

IUPAC-Name |

methyl 4-oxo-3H-pyridine-3-carboxylate |

InChI |

InChI=1S/C7H7NO3/c1-11-7(10)5-4-8-3-2-6(5)9/h2-5H,1H3 |

InChI-Schlüssel |

HURJLZPEZWTYQH-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1C=NC=CC1=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 4-oxo-3H-pyridine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-oxo-3H-pyridine-3-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions to yield the ester product.

Industrial Production Methods

In an industrial setting, the synthesis of methyl 4-oxo-3H-pyridine-3-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-oxo-3H-pyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

Oxidation: Pyridine derivatives with additional functional groups.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various ester or amide derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 4-oxo-3H-pyridine-3-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.

Wirkmechanismus

The mechanism of action of methyl 4-oxo-3H-pyridine-3-carboxylate involves its interaction with specific molecular targets. The ketone and ester functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating enzymes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate ()

- Structure : Features an ethyl ester (vs. methyl) and a partially saturated 1,4-dihydropyridine ring.

- Crystallography : Adopts a nearly planar conformation stabilized by bifurcated N–H⋯(O,O) hydrogen bonds between the NH group and carbonyl oxygens, forming one-dimensional chains .

- Synthesis: Generated via hydrolysis and esterification of 30-carboxy-3-methyl-(1,40-bipyridin)-1-ium chloride in ethanol.

Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate ()

- Structure : Contains a methyl ester and a fully saturated tetrahydropyridine ring with bulky substituents (phenyl, thiophene, tosyl groups).

- Properties : Melting point: 152–159°C; enantioselectivity observed during chromatographic separation.

- Characterization : Confirmed via $ ^1H $ NMR, $ ^{13}C $ NMR, IR, and mass spectrometry .

Methyl 4-(4-Methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate ()

- Structure: Hexahydroquinoline core with a methyl ester and methoxyphenyl substituent.

- Bioactivity : 1,4-Dihydropyridine derivatives exhibit calcium modulation, antibacterial, and fungicidal properties .

Physicochemical and Functional Comparisons

Key Findings and Implications

Ring Saturation : Fully aromatic 3H-pyridine derivatives (target compound) likely exhibit greater thermal stability but reduced conformational flexibility compared to dihydro/tetrahydropyridines .

Substituent Effects : Bulky groups (e.g., thiophene, tosyl in ) increase molecular complexity and enantioselectivity, critical for chiral drug synthesis.

Synthetic Versatility : Mo(CO)$ _6 $-based methods () enable efficient access to polysubstituted derivatives, contrasting with hydrolysis/esterification routes ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.